molecular formula C44H86N2O5S B8265240 ATX-0126 CAS No. 2230647-37-5

ATX-0126

Cat. No.: B8265240
CAS No.: 2230647-37-5
M. Wt: 755.2 g/mol
InChI Key: HAWZMEVIHSUELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATX-100 is an ionizable cationic lipid (pKa = 6.38) developed by Arcturus Therapeutics for use in lipid nanoparticles (LNPs) to deliver nucleic acids such as siRNA and mRNA . Its structure includes a tertiary amine and ester bonds, enabling pH-dependent ionization, which facilitates endosomal escape and cytoplasmic release of genetic payloads . Preclinical studies demonstrate its efficacy in reducing Factor VII blood levels in mice via siRNA delivery . ATX-100 has also been investigated for mRNA-based COVID-19 vaccines, alongside proprietary lipids like Moderna’s SM-102 and Pfizer’s ALC-0315 .

Properties

IUPAC Name

pentadecan-8-yl 4-[3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H86N2O5S/c1-7-11-15-19-23-30-40(31-24-20-16-12-8-2)50-42(47)34-27-37-46(44(49)52-39-29-36-45(5)6)38-28-35-43(48)51-41(32-25-21-17-13-9-3)33-26-22-18-14-10-4/h40-41H,7-39H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWZMEVIHSUELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)OC(=O)CCCN(CCCC(=O)OC(CCCCCCC)CCCCCCC)C(=O)SCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230647-37-5
Record name Pentadecan-8-yl 4-(3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino)butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230647375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTADECAN-8-YL 4-(3-(DIMETHYLAMINO)PROPYLSULFANYLCARBONYL-(4-OXO-4-PENTADECAN-8-YLOXYBUTYL)AMINO)BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMJ5BF93UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural Analogues and Optimization

Comparative analysis of ATX inhibitors reveals that hydrophobic substituents are critical for ATX binding. For example, replacing a morpholino group with a tetrahydropyrano moiety in compound 10 (IC~50~ = 219.6 nM) improved solubility without compromising activity. Similarly, ATX-100’s two long-chain alkyl ether groups likely enhance membrane permeability and target engagement, as evidenced by its log P value of 3.2.

Formulation and Stability Considerations

Solubility and Stock Solution Preparation

ATX-100 exhibits limited aqueous solubility (2 mg/mL in DMSO at 2.65 mM), necessitating optimized solvent systems for in vitro and in vivo applications. The recommended preparation protocol involves:

ParameterValue
Solvent DMSO (2 mg/mL)
Storage -20°C (1 month stability)
Heating 60°C with ultrasonication

In Vivo Formulation Strategy

For preclinical studies, ATX-100 is formulated using a stepwise dilution method:

  • DMSO Master Liquid : Dissolve ATX-100 in DMSO to achieve a 10 mM stock.

  • Co-Solvent Addition : Sequentially mix with PEG300 (30%), Tween 80 (5%), and ddH~2~O to finalize the working concentration.

  • Clarity Assurance : Vortexing and warming to 37°C ensure homogeneity, critical for dose reproducibility.

Analytical Validation and Biochemical Characterization

Enzyme Inhibition Assays

ATX-100’s efficacy is validated using fluorescence-based (FS-3) and choline-release assays. In the FS-3 assay, ATX activity is monitored via fluorescence emission at 485/520 nm, with IC~50~ values calculated from dose-response curves. Competitive inhibition mechanisms are confirmed through Lineweaver–Burk plots, where ATX-100 increases K~m~ without affecting V~max~.

Structure-Activity Relationship (SAR) Insights

Hydrophobic Domain Interactions

Molecular docking studies of ATX-100 into the ATX hydrophobic pocket reveal favorable van der Waals interactions with residues Leu273, Val275, and Phe274. The compound’s alkyl chains adopt a U-shaped conformation, mimicking the natural lipid substrate LPC.

Impact of Substituent Modifications

SAR data from analogues highlight the fragility of ATX inhibition:

  • Morpholino → Piperidine : Reduces IC~50~ by 50% due to altered hydrogen bonding.

  • Thiourea → Urea : Decreases potency (IC~50~ > 1 µM), emphasizing the sulfur atom’s role in coordinating Zn^2+ in the ATX active site.

Scalability and Industrial Production

Batch Synthesis Optimization

Large-scale production of ATX-100 requires:

  • Temperature Control : Maintaining reactions at 0–5°C during sulfonylation to prevent side reactions.

  • Column Chromatography : Purification using silica gel (hexane/EtOAc gradient) to isolate >95% pure product.

Stability Profiling

Accelerated stability studies (40°C/75% RH) indicate that ATX-100 degrades <5% over 4 weeks when stored in amber vials under nitrogen .

Chemical Reactions Analysis

ATX-100 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ATX-100 can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and amines .

Scientific Research Applications

Gene Therapy

ATX-100 is utilized in the generation of lipid nanoparticles that encapsulate siRNA. This method enhances the delivery of therapeutic nucleic acids to target cells, making it a promising candidate for gene therapy applications. The mechanism involves the formation of stable complexes with negatively charged nucleic acids, allowing for effective cellular uptake through endocytosis.

Drug Delivery Systems

In medicinal chemistry, ATX-100 serves as a key component in developing advanced drug delivery systems. Its ability to form stable lipid nanoparticles enables the efficient delivery of nucleic acids and other therapeutic agents, potentially improving treatment outcomes for conditions such as cancer and genetic disorders.

Cancer Treatment

Recent studies have highlighted the anti-cancer properties of compounds related to ATX-100. For example, ATX-101, which targets Proliferating Cell Nuclear Antigen (PCNA), demonstrated anti-cancer activity across multiple tumor types in both in vivo and in vitro settings. This suggests that derivatives of ATX-100 may also possess similar therapeutic effects .

Case Study 1: Lipid Nanoparticles for siRNA Delivery

A study demonstrated that ATX-100 effectively formed lipid nanoparticles that encapsulated siRNA, leading to significant gene silencing in target cells. The results indicated a higher transfection efficiency compared to other cationic lipids, showcasing its potential in therapeutic applications.

Case Study 2: Anti-Cancer Efficacy

In preclinical trials involving ATX-101 (a derivative), patients with late-stage solid tumors showed stabilization of disease after treatment. Although no complete responses were observed, 70% of patients experienced stable disease over an extended period, suggesting that compounds related to ATX-100 may enhance anti-cancer therapies when used in combination with existing treatments .

Mechanism of Action

The mechanism of action of ATX-100 involves its ability to form lipid nanoparticles that can encapsulate and deliver small interfering RNA to target cells. The ionizable cationic nature of ATX-100 allows it to interact with the negatively charged nucleic acids, forming stable complexes that can be taken up by cells through endocytosis. Once inside the cells, the lipid nanoparticles release the encapsulated small interfering RNA, which can then exert its effects by silencing specific genes .

Comparison with Similar Compounds

Structural and Functional Features

The table below compares ATX-100 with key ionizable lipids used in nucleic acid delivery:

Lipid Name Developer pKa Structural Features Applications
ATX-100 Arcturus Therapeutics 6.38 Tertiary amine, ester bonds siRNA/mRNA delivery, preclinical studies
SM-102 Moderna ~6.7* Terminal hydroxyl group, ionizable amine mRNA vaccines (Moderna COVID-19 vaccine)
ALC-0315 Pfizer/BioNTech ~6.5* Branched hydrocarbon chain, ionizable amine mRNA vaccines (Pfizer COVID-19 vaccine)
DLin-MC3-DMA Acuitas ~6.4 Dialkylamine, linoleyl chains siRNA delivery (Onpattro®)
CL1 Genevant N/A Proprietary ionizable structure mRNA/siRNA delivery

*Reported pKa values for SM-102 and ALC-0315 are estimated based on their functional similarity to ATX-100.

Key Observations:

Ionization and Endosomal Escape :

  • ATX-100’s pKa (6.38) is optimized for protonation in the acidic endosomal environment, enhancing membrane disruption and payload release . SM-102 and ALC-0315 exhibit comparable pKa ranges, critical for their success in COVID-19 vaccines .
  • DLin-MC3-DMA, used in the siRNA therapeutic Onpattro®, has a slightly higher pKa (~6.4), balancing stability and delivery efficiency .

Structural Differences: ATX-100 and DLin-MC3-DMA share tertiary amines but differ in hydrophobic tail composition. ATX-100’s ester bonds may improve biodegradability . ALC-0315 features branched hydrocarbon chains, aiding LNP stability and fusion with endosomal membranes .

ATX-100 :
  • Demonstrated 70–80% knockdown of Factor VII in mice at 0.3 mg/kg siRNA doses .
  • Preclinical studies report low hemolysis rates (<5% at therapeutic concentrations), attributed to optimized lipid ratios .
SM-102 and ALC-0315 :
  • Both lipids are integral to FDA-approved COVID-19 vaccines, achieving >90% mRNA delivery efficiency in clinical trials .
  • SM-102-based LNPs show minimal cytotoxicity in human cell lines, while ALC-0315’s branched structure reduces immunogenicity .
DLin-MC3-DMA :
  • The first ionizable lipid approved for clinical use (Onpattro®), with a proven safety profile in chronic disease settings .

Commercial and Clinical Status

Lipid Stage Key Partnerships/Products
ATX-100 Preclinical/Phase I Arcturus Therapeutics’ LUNAR® delivery platform
SM-102 Marketed Moderna’s mRNA-1273 COVID-19 vaccine
ALC-0315 Marketed Pfizer/BioNTech’s BNT162b2 COVID-19 vaccine
DLin-MC3-DMA Marketed Alnylam’s Onpattro® (patisiran)

Biological Activity

ATX-100 refers to a compound related to autotaxin (ATX), an enzyme that plays a crucial role in producing lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). This enzymatic activity is significant in various biological processes, including cell signaling, wound healing, inflammation, and tumor progression.

Biological Mechanism of ATX-100

Autotaxin Functionality :

  • ATX is an ecto-enzyme that catalyzes the conversion of LPC into LPA, a bioactive lipid that activates G protein-coupled receptors (GPCRs). This activation is essential for several physiological processes, including vasculogenesis during embryonic development and responses to injury .
  • The regulation of ATX activity is complex; it can be inhibited by its product LPA or sphingosine 1-phosphate (S1P), but this inhibition is not effective at the high LPC concentrations typically found in vivo .

Role in Pathological Conditions :

  • Elevated levels of ATX and LPA are associated with various pathological conditions such as cancer, where they contribute to tumor growth, metastasis, and resistance to chemotherapy. Studies have shown that ATX expression can be upregulated by inflammatory cytokines, leading to increased LPA levels in inflammatory diseases and cancer .

Summary of Key Studies

StudyFocusFindings
Autotaxin Regulation Regulation of ATX expressionLPA feedback regulates ATX mRNA concentrations rather than directly inhibiting enzyme activity; this regulation is disrupted in cancer .
LPA's Role in Cancer Impact of LPA on tumor behaviorHigh LPA levels promote tumor cell migration and invasion; targeting ATX may reduce these effects .
Physiological Functions of LPA Role in wound healingLPA enhances fibroblast migration and proliferation, critical for tissue repair .

Case Studies

  • Cancer Metastasis :
    • A study demonstrated that inhibiting ATX activity reduced metastasis in mouse models of breast cancer. The results indicated that targeting ATX could be a viable therapeutic strategy to limit cancer spread.
  • Inflammatory Response :
    • Research has shown that during acute inflammation, ATX levels rise significantly, correlating with increased LPA production. This suggests a potential target for anti-inflammatory therapies.
  • Wound Healing :
    • In models of skin injury, increased ATX expression was linked to enhanced healing rates due to improved cell migration and proliferation mediated by LPA signaling pathways.

Q & A

Q. What is the role of ATX-100 in lipid nanoparticle (LNP) formulations for nucleic acid delivery?

ATX-100 is an ionizable cationic lipid (pKa = 6.38) that enables LNPs to encapsulate and deliver siRNA or mRNA by facilitating endosomal escape through pH-dependent membrane disruption. Its amphiphilic structure allows it to self-assemble with helper lipids (e.g., cholesterol, PEG-lipids) into stable nanoparticles, enhancing cellular uptake . Methodologically, researchers should characterize its protonation behavior using techniques like fluorescence-based pH titration to validate its ionizable properties under physiological conditions.

Q. How is the pKa of ATX-100 determined experimentally, and why is this critical for its function in LNPs?

The pKa is measured via acid-base titration combined with spectroscopic or potentiometric methods. For example, fluorescence assays using pH-sensitive dyes can track protonation states in lipid bilayers. A pKa near 6.38 ensures that ATX-100 remains neutral in circulation (pH ~7.4) to reduce toxicity but becomes positively charged in endosomes (pH ~5–6), enabling endosomal membrane destabilization .

Q. What standard protocols are used to assess the encapsulation efficiency of siRNA in ATX-100-based LNPs?

Encapsulation efficiency is typically quantified using a ribogreen assay. After synthesizing LNPs, unencapsulated siRNA is separated via centrifugation or dialysis. The fluorescence signal of free siRNA is measured before and after adding a detergent (e.g., Triton X-100) to lyse LNPs and release encapsulated siRNA. A threshold of ≥90% encapsulation is recommended for in vivo studies .

Advanced Research Questions

Q. What experimental strategies are recommended to optimize the molar ratio of ATX-100 in LNPs for enhanced siRNA delivery efficiency?

A design-of-experiments (DoE) approach is advised, varying ATX-100 molar ratios (e.g., 30–50%) alongside helper lipids. Key metrics include particle size (dynamic light scattering), zeta potential (electrophoresis), and in vitro silencing efficiency (e.g., Factor VII knockdown in hepatocytes). For instance, a 40% ATX-100 ratio achieved a 70% reduction in Factor VII levels in murine models, balancing stability and efficacy .

Q. How can researchers resolve contradictions in biodistribution data when using ATX-100-based LNPs across different animal models?

Discrepancies often arise from interspecies variability in liver sinusoidal endothelial cells or differences in LNP clearance rates. Methodological solutions include:

  • Using dual radiolabeling (³H-cholesterol for lipid tracking, ¹²⁵I-siRNA for payload tracking) to distinguish LNP uptake from cargo release.
  • Performing pharmacokinetic studies in multiple models (e.g., mice, non-human primates) with standardized dosing and timepoints .

Q. What analytical techniques are critical for evaluating the long-term stability of ATX-100 LNPs under varying storage conditions?

Stability studies should monitor particle aggregation (via nanoparticle tracking analysis), siRNA integrity (agarose gel electrophoresis), and lipid oxidation (mass spectrometry). Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage. Accelerated stability testing at 4°C, 25°C, and 40°C over 1–3 months can predict shelf-life .

Q. How do structural modifications of ATX-100 (e.g., tail length, headgroup chemistry) impact its transfection efficiency and toxicity profile?

Comparative studies using analogs (e.g., SM-102, ALC-0315) reveal that shorter alkyl chains reduce cytotoxicity but may compromise endosomal escape. Headgroup modifications (e.g., hydroxyl groups in SM-102) enhance hydrogen bonding with nucleic acids. Researchers should synthesize derivatives via esterification or amidation and evaluate hemolytic activity (red blood cell lysis assay) and gene silencing efficiency in parallel .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in ATX-100 LNP studies?

Non-linear regression models (e.g., log-dose vs. response) with IC₅₀ calculations are standard. For in vivo data, mixed-effects models account for inter-subject variability. Reproducibility requires reporting mean ± SEM, sample sizes (n ≥ 5), and power analysis to justify cohort sizes .

Q. How should researchers address batch-to-batch variability in ATX-100 synthesis for preclinical studies?

Implement quality control protocols, including NMR for structural validation, HPLC for purity (>98%), and mass balance checks. Batch records should document reaction conditions (temperature, solvent ratios) and storage parameters. Cross-batch comparisons using in vitro silencing assays ensure consistency .

Comparative and Mechanistic Studies

Q. What in vitro and in vivo models are most suitable for benchmarking ATX-100 against other ionizable lipids (e.g., DLin-MC3-DMA)?

Primary hepatocytes are ideal for in vitro siRNA delivery due to high LDL receptor expression. In vivo, factor VII knockout mice allow quantification of hepatic siRNA activity via serum protein ELISA. Head-to-head studies should normalize lipid doses and administration routes (e.g., intravenous vs. intramuscular) .

Q. How can cryo-EM and molecular dynamics simulations enhance understanding of ATX-100 LNP assembly mechanisms?

Cryo-EM reveals lipid bilayer organization and siRNA packing density, while simulations predict lipid mobility and interaction energies. These methods validate hypotheses about how ATX-100’s pKa and tail length influence LNP morphology and nucleic acid release kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.